molecular formula C12H8N2O2S B038298 2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid CAS No. 124340-77-8

2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid

Cat. No.: B038298
CAS No.: 124340-77-8
M. Wt: 244.27 g/mol
InChI Key: OQFMKFSAZCQYAK-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid (CAS Registry Number: 124340-77-8) is a benzimidazole-based heterocyclic compound of significant interest in medicinal chemistry research . This molecule features a benzimidazole core, a privileged scaffold in drug discovery known for its diverse pharmacological activities, fused with a thiophene heteroaryl moiety at the 2-position and a carboxylic acid functional group at the 4-position . The compound has a molecular formula of C 12 H 8 N 2 O 2 S and a molecular weight of 244.27 g/mol . The primary research value of this compound stems from its structural relationship to a class of Thiophene-2-carboxylic acid - (1H-benzimidazol-2-yl)-amide derivatives , which have been identified in patent literature as potent inhibitors of the Tec kinase ITK (Interleukin-2-inducible T-cell kinase) . ITK is a crucial regulator of T-cell signaling and activation, making it a promising therapeutic target for the treatment of inflammation, immunological, and allergic disorders . Researchers can utilize this carboxylic acid congener as a key synthetic intermediate or precursor for designing and developing novel small-molecule inhibitors targeting this pathway. The presence of both the electron-rich benzimidazole system and the carboxylic acid group makes this compound a versatile building block for further chemical exploration . The carboxylic acid functionality allows for straightforward derivatization, particularly through amide bond formation, to create a library of compounds for structure-activity relationship (SAR) studies . Its calculated properties include a density of approximately 1.504 g/cm³ and a boiling point of around 549.5 °C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-thiophen-2-yl-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFMKFSAZCQYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587667
Record name 2-(Thiophen-2-yl)-1H-benzimidazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124340-77-8
Record name 2-(2-Thienyl)-1H-benzimidazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124340-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Thiophen-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with 2-thiophenecarboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • 2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

Reactions Overview

Reaction TypePossible ProductsCommon Reagents
OxidationThiophene sulfoxides or sulfonesHydrogen peroxide, m-CPBA
ReductionDihydrobenzimidazole derivativesPd/C with hydrogen gas
SubstitutionHalogenated thiophene derivativesBromine or chlorinating agents

Biological Applications

Antimicrobial and Anticancer Properties

  • Research indicates that this compound may exhibit antimicrobial and anticancer activities due to its ability to interact with biological macromolecules. Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of various cancer cell lines and exhibit selective toxicity towards cancer cells compared to normal cells .

Case Study: Antiviral Activity
A study focusing on the synthesis of benzimidazole derivatives linked to pyrimidines demonstrated that certain modifications led to potent inhibitors of hepatitis C virus (HCV) RNA replication. Compounds derived from similar scaffolds exhibited lower cytotoxicity against normal cells while effectively inhibiting viral replication, highlighting the therapeutic potential of such compounds .

Medicinal Applications

Therapeutic Properties

  • The compound has been explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: APJ Receptor Modulation
Research into benzimidazole-carboxylic acid derivatives has shown promise as modulators of the APJ receptor, which is associated with blood pressure regulation. These compounds could potentially offer new avenues for treating hypertension and related metabolic disorders .

Industrial Applications

Organic Semiconductors

  • The unique electronic properties of this compound make it suitable for use in organic semiconductors. Its application in photovoltaic cells is particularly noteworthy, contributing to advancements in renewable energy technologies.

Material Development
The compound is also utilized in developing advanced materials for electronic devices due to its stability and conductivity properties.

Mechanism of Action

The mechanism of action of 2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole vs. Benzothiazole Derivatives

  • Structural Differences : Benzimidazoles contain two nitrogen atoms in the fused bicyclic system, whereas benzothiazoles replace one nitrogen with sulfur. This difference influences hydrogen-bonding capacity; benzimidazoles can donate protons via NH groups, enhancing interactions with biological targets like enzymes or DNA .
  • Biological Activity : Benzimidazole derivatives (e.g., 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids) demonstrate anticancer activity in vitro, as shown in . In contrast, benzothiazole derivatives (e.g., 1-(6-bromobenzo[d]thiazol-2-yl)-2 derivatives) are often explored for antimicrobial applications .

Thiophene-Containing Carboxylic Acids

  • Thiophene-2-carboxylic Acid (CAS 527-72-0): This simpler analog lacks the benzimidazole ring, resulting in lower molecular weight (128.15 g/mol vs. ~275 g/mol estimated for the target compound) and higher water solubility.
  • Electronic Effects: The electron-withdrawing carboxylic acid group in the target compound may reduce basicity compared to non-acid benzimidazole derivatives, altering pharmacokinetic properties .

Quinolizine and Thiazolidinone Derivatives

  • 4-Oxo-4H-quinolizine-3-carboxylic Acid: This compound, studied for anti-HIV integrase activity, shares a carboxylic acid group but lacks the benzimidazole-thiophene framework. Its activity is attributed to chelation of metal ions in enzymatic active sites, a mechanism less relevant to benzimidazole-based compounds .
  • Thiazolidinone Derivatives: Compounds like those in exhibit anticancer activity but replace the thiophene with a thiazolidinone ring. The sulfur atom in thiazolidinones may enhance redox reactivity, whereas the thiophene in the target compound likely improves lipophilicity and membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Bioactivity
2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid Benzimidazole + thiophene Carboxylic acid, NH group ~275 (estimated) Anticancer (hypothesized)
Thiophene-2-carboxylic acid Thiophene Carboxylic acid 128.15 R&D applications
5-(Benzimidazolyl)methylene thiazolidinone Benzimidazole + thiazolidinone Thioxo, carbonyl ~300 (estimated) Anticancer (confirmed)
4-Oxo-quinolizine-3-carboxylic acid Quinolizine Carboxylic acid, ketone ~220 (estimated) Anti-HIV integrase

Table 2: Physicochemical Properties

Compound Solubility (Water) pKa (Carboxylic Acid) LogP (Estimated)
This compound Low ~3.5–4.0 2.8
Thiophene-2-carboxylic acid Moderate 2.8 1.2
5-(Benzimidazolyl)methylene thiazolidinone Low N/A 3.1

Research Findings and Hypotheses

  • Anticancer Potential: The benzimidazole-thiophene framework may intercalate DNA or inhibit kinases, similar to derivatives reported by Arulmurugan et al. . The carboxylic acid group could enhance solubility for intravenous administration, though this requires experimental validation.
  • Safety Profile : The parent thiophene-2-carboxylic acid is classified for laboratory use only ; the target compound’s toxicity profile must be rigorously evaluated due to increased complexity.

Biological Activity

2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid (CAS No. 124340-77-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a benzoimidazole core fused with a thiophene ring and a carboxylic acid functional group, which may contribute to its biological properties. The molecular structure can be represented as follows:

C11H8N2O2S\text{C}_{11}\text{H}_{8}\text{N}_2\text{O}_2\text{S}

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and tyrosinase, which are relevant in the treatment of neurodegenerative diseases and skin disorders respectively .
  • Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activity, which can mitigate oxidative stress-related damage .
  • Antimicrobial Activity : Compounds within this class have been evaluated for their antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

In Vitro Studies

Several studies have focused on the synthesis and biological evaluation of 2-thiophen-2-yl-3H-benzoimidazole derivatives:

  • Acetylcholinesterase Inhibition : A study found that certain derivatives exhibited inhibitory activity against AChE with IC50 values comparable to standard drugs used for Alzheimer’s disease treatment .
  • Tyrosinase Inhibition : The compound demonstrated promising activity against tyrosinase, with IC50 values indicating effective inhibition comparable to known inhibitors like kojic acid .

Case Studies

  • Anticancer Activity : A case study reported the synthesis of benzoimidazole derivatives that showed cytotoxic effects on cancer cell lines, suggesting that 2-thiophen-2-yl-3H-benzoimidazole could be further explored for anticancer therapies .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that warrants further exploration in drug development .

Table 1: Biological Activities of 2-Thiophen-2-yl-3H-benzoimidazole Derivatives

Activity TypeTarget Enzyme/PathogenIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase2.7
Tyrosinase InhibitionTyrosinase15.9
AntimicrobialStaphylococcus aureus32.5

Q & A

Q. What are the optimal synthetic routes for 2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, derivatives of benzimidazole-thiazole hybrids are prepared by reacting substituted anilines with aldehydes under acidic conditions (e.g., acetic acid reflux) . Optimization involves varying catalysts (e.g., sodium acetate), solvents (e.g., ethanol, DMF), and reaction times (3–5 hours). Evidence from similar syntheses highlights the importance of stoichiometric ratios (1:1.1 equivalents of reactants) to maximize yields . Characterization via IR, NMR (¹H/¹³C), and elemental analysis ensures structural fidelity and purity .

Q. How can researchers validate the structural integrity of synthesized derivatives?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., thiophene protons at δ 7.14–7.78 ppm) and carboxylic acid functionality .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., deviations <0.3% indicate purity) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for molecular weight confirmation) .

Q. What safety protocols are critical when handling thiophene and benzimidazole precursors?

  • Methodological Answer : Thiophene derivatives require fume hood use due to volatility, while benzimidazole intermediates may be irritants. Refer to safety data sheets (SDS) for proper PPE (gloves, lab coats) and storage (dry, inert atmospheres). For example, thiophene-2-carboxylic acid (CAS 527-72-0) mandates handling in well-ventilated areas .

Advanced Research Questions

Q. How can molecular docking studies guide the design of bioactive derivatives?

  • Methodological Answer : Use software like GOLD or AutoDock to simulate ligand-receptor interactions. For instance, docking this compound into enzyme active sites (e.g., tyrosine kinase) reveals binding affinities. Adjust substituents (e.g., fluorophenyl groups) to enhance hydrogen bonding or hydrophobic interactions. Validated by in vitro assays (e.g., fluorimetric enzyme inhibition) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve signal splitting caused by dynamic processes (e.g., tautomerism in benzimidazole rings).
  • X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm bond lengths/angles (e.g., CCDC 1850211 for analogous compounds) .
  • Cross-Validation : Compare IR carbonyl stretches (e.g., 1680–1720 cm⁻¹ for carboxylic acids) with computational DFT calculations .

Q. How to analyze structure-activity relationships (SAR) for anticancer or antimicrobial applications?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -Br, -CF₃) or donating (-OCH₃) groups on the thiophene/benzimidazole rings.
  • Biological Assays : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination). Correlate activity trends with logP (lipophilicity) and steric parameters .
  • QSAR Modeling : Use computational tools (e.g., MOE) to predict bioactivity based on molecular descriptors .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Transition from homogeneous (e.g., acetic acid) to heterogeneous catalysts (e.g., zeolites) for easier separation.
  • Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .
  • Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and minimize byproducts .

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